3-Amino-5-fluoro-4-hydroxybenzonitrile
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Overview
Description
3-Amino-5-fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of benzonitrile, featuring amino, fluoro, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method starts with the nitration of fluorobenzene to introduce the nitro group, followed by reduction to convert the nitro group to an amino group. The hydroxy group can be introduced through hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the amino group can produce a primary amine.
Scientific Research Applications
3-Amino-5-fluoro-4-hydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluoro group can enhance its binding affinity to certain molecular targets, while the amino and hydroxy groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzonitrile: Similar structure but lacks the amino group.
3-Amino-4-fluoro-5-hydroxybenzonitrile: Similar structure but with different positioning of functional groups.
4-Fluoro-3-hydroxybenzonitrile: Similar structure but with different positioning of the fluoro and hydroxy groups.
Uniqueness
3-Amino-5-fluoro-4-hydroxybenzonitrile is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
862730-29-8 |
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Molecular Formula |
C7H5FN2O |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-amino-5-fluoro-4-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2,11H,10H2 |
InChI Key |
RXVACTOCNAZADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)F)C#N |
Origin of Product |
United States |
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